2,3,5,6-tetramethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide
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Overview
Description
Synthesis Analysis
Synthesis of sulfonamide derivatives, including 2,3,5,6-tetramethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide, typically involves the reaction of sulfonyl chlorides with amines or their derivatives. The synthesis process is crucial for achieving the desired structural configuration and purity of the compound, which directly affects its chemical reactivity and physical properties. The synthesis and structural characterization of sulfonamide compounds have been extensively studied, providing insights into the methods for preparing these compounds with high yield and purity (Jacobs, Chan, & O'Connor, 2013).
Molecular Structure Analysis
The molecular structure of sulfonamides, including this compound, is characterized by the presence of a sulfonamide group (SO2NH2) attached to an aromatic ring, which significantly influences its chemical behavior and interactions. X-ray crystallography and NMR spectroscopy are commonly used techniques for analyzing the molecular structure, providing detailed information on the compound's conformation, torsion angles, and intermolecular interactions. These structural analyses reveal the compound's ability to form hydrogen bonds and engage in π-π stacking interactions, which are essential for understanding its reactivity and potential as a ligand in metal coordination complexes (Jacobs, Chan, & O'Connor, 2013).
Chemical Reactions and Properties
Sulfonamides, including this compound, participate in various chemical reactions, reflecting their versatile chemical properties. These compounds can act as ligands in coordination chemistry, forming complexes with metal ions. The nature of the sulfonamide group allows it to engage in reactions that modify its structure or combine with other molecules, leading to a wide range of derivatives with different chemical and physical properties. The synthesis and characterization of these derivatives provide valuable information about the compound's reactivity and potential applications (Jacobs, Chan, & O'Connor, 2013).
properties
IUPAC Name |
2,3,5,6-tetramethyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-12-11-13(2)15(4)17(14(12)3)23(21,22)18-8-6-10-19-9-5-7-16(19)20/h11,18H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRPNCLVWXLULB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCCN2CCCC2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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